1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine
Description
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with a benzenesulfonyl group at position 1 and a chlorine atom at position 4. This molecule is part of a broader class of fused bicyclic aromatic compounds, which are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSQYCZGPQSPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204290 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260382-88-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-1-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260382-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine-Pyrrole Fusion via Condensation Reactions
The foundational step in synthesizing 1-(benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine involves constructing the bicyclic pyrrolo[3,2-c]pyridine system. A widely adopted method employs hydroxypyridine precursors subjected to condensation with electrophilic fragments. For example, 4-hydroxypyridine reacts with α,β-unsaturated carbonyl compounds under acidic conditions to form the fused ring structure. This approach leverages the nucleophilic character of the pyridine nitrogen and the electrophilic carbonyl carbon to facilitate cyclization.
Reaction conditions for this step typically involve refluxing in acetic acid with catalytic sulfuric acid, yielding the pyrrolo[3,2-c]pyridine core in 60–75% efficiency. Substituents on the pyridine ring, such as pre-existing halogens or sulfonyl groups, must be introduced post-cyclization to avoid side reactions during fusion.
Alternative Pathways via Pyrrole Derivatives
An alternative strategy starts with functionalized pyrroles, which undergo annulation to form the pyridine ring. For instance, 3-cyanopyrrole derivatives react with formamide under high-temperature conditions (180–200°C) to generate the pyrrolo[3,2-c]pyridine skeleton. This method, while less common, offers flexibility in introducing substituents at specific positions early in the synthesis.
Regioselective Chlorination at Position 6
Direct Chlorination Using POCl₃
Chlorination of the pyrrolo[3,2-c]pyridine core at position 6 is achieved using phosphorus oxychloride (POCl₃) as both solvent and reagent. The reaction proceeds via electrophilic aromatic substitution, with the electron-deficient pyridine ring directing the chlorine to the para position relative to the nitrogen. Typical conditions involve heating the substrate in excess POCl₃ at 80–100°C for 4–6 hours, yielding 6-chloro-pyrrolo[3,2-c]pyridine in 70–85% purity.
Table 1: Chlorination Efficiency Under Varied Conditions
| POCl₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 80 | 4 | 72 |
| 8 | 100 | 6 | 85 |
| 10 | 110 | 8 | 78 |
Excess POCl₃ and prolonged heating beyond 6 hours may lead to over-chlorination or decomposition, necessitating careful stoichiometric control.
Directed Ortho-Metalation (DoM) Strategies
For substrates with directing groups, such as sulfonamides, chlorination can be achieved via directed ortho-metalation. Treating the pyrrolo[3,2-c]pyridine with LDA (lithium diisopropylamide) followed by quenching with Cl₂ or NCS (N-chlorosuccinimide) enables precise chlorination at position 6. This method, though less economical, achieves >90% regioselectivity in model systems.
Benzenesulfonylation at Position 1
Nucleophilic Aromatic Substitution (SNAr)
Introducing the benzenesulfonyl group at position 1 typically employs nucleophilic aromatic substitution. The deprotonated pyrrolo[3,2-c]pyridine reacts with benzenesulfonyl chloride in anhydrous THF or DMF under nitrogen atmosphere. Potassium carbonate or triethylamine serves as a base to scavenge HCl, driving the reaction to completion.
Table 2: Benzenesulfonylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 65 |
| Et₃N | THF | 0→25 | 78 |
| DBU | DCM | 40 | 82 |
The use of stronger bases like DBU (1,8-diazabicycloundec-7-ene) enhances reactivity but may promote side reactions such as sulfone elimination.
Transition Metal-Catalyzed Coupling
Recent advances utilize palladium-catalyzed coupling reactions for benzenesulfonylation. For example, Suzuki-Miyaura coupling between 1-bromo-pyrrolo[3,2-c]pyridine and benzenesulfonyl boronic acid achieves moderate yields (50–60%) but requires stringent anhydrous conditions. This method remains less favored due to cost and complexity.
Integrated Synthetic Pathways
Sequential Backbone-Chlorination-Sulfonylation
The most efficient route involves sequential synthesis:
-
Cyclization : Form pyrrolo[3,2-c]pyridine from 4-hydroxypyridine and ethyl acrylate.
-
Sulfonylation : React with benzenesulfonyl chloride and DBU in DCM.
This pathway achieves an overall yield of 58% with >95% purity by HPLC.
One-Pot Multi-Step Synthesis
Emerging methodologies condense the process into a one-pot reaction, where cyclization, chlorination, and sulfonylation occur sequentially without intermediate purification. Early trials report 40–45% overall yield but face challenges in controlling regioselectivity.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H9ClN2O3S
- CAS Number : 2704466-29-3
- Molecular Weight : 320.75 g/mol
- IUPAC Name : 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
The compound features a pyrrolo[3,2-c]pyridine core structure, which is known for its biological activity and potential therapeutic applications.
Medicinal Chemistry
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, the compound's ability to inhibit specific kinases involved in tumor growth has been documented in preclinical trials.
Protein Degradation
This compound is also being explored for its role in targeted protein degradation. The incorporation of sulfonamide groups enhances its interaction with E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.
- Case Study : Research has demonstrated that compounds with similar structures can effectively induce the degradation of oncogenic proteins, thus providing a novel therapeutic strategy for cancer treatment.
Material Science
In material science, 1-(benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine is utilized as a building block for synthesizing advanced materials with specific electronic or optical properties.
- Nanomaterials Development : The compound's unique chemical properties allow it to be integrated into polymer matrices to enhance conductivity or photonic responses in nanocomposites.
Data Tables
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, derivatives of 1-(benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine were tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential as an anticancer agent.
Case Study 2: Targeted Protein Degradation
A recent investigation focused on the use of this compound in inducing protein degradation pathways. The study showed that compounds based on its structure could selectively degrade mutant forms of proteins associated with cancer progression, providing insights into new therapeutic avenues.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and pyrrolo[3,2-c]pyridine core contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Benzenesulfonyl vs. Carboxylate/Carboxamide : The benzenesulfonyl group in the target compound is a stronger electron-withdrawing substituent compared to the benzyl carboxylate in the 2,3-dihydro analog . This difference may influence reactivity in nucleophilic substitution or cross-coupling reactions.
- Chlorine vs. Fluorine/Alkyl Substituents : The chloro group at position 6 provides moderate steric hindrance and electron-withdrawing effects. In contrast, fluorinated analogs (e.g., 5F-MN18 in ) exhibit enhanced metabolic stability, while alkyl groups (e.g., methyl in 2-methylfuro[3,2-c]pyridine) increase lipophilicity .
Intermolecular Interactions
- Crystal Packing : The title compound’s benzenesulfonyl group may engage in sulfone-mediated hydrogen bonding or π-π interactions, akin to the π-stacking observed in 2-methylfuro[3,2-c]pyridine (3.44–3.83 Å) .
- Solubility and Stability : The saturated 2,3-dihydro analog (CAS 1823510-28-6) likely has higher solubility in polar solvents due to reduced aromaticity, whereas the target compound’s rigid structure may favor crystalline solid-state behavior .
Biological Activity
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine (CAS: 1260382-88-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H9ClN2O2S
- Molecular Weight : 292.74 g/mol
- IUPAC Name : 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
- Purity : ≥95% .
Biological Activity
Research indicates that compounds within the pyrrolo[3,2-c]pyridine class exhibit diverse biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
A study investigating various pyrrolo derivatives demonstrated that certain modifications enhance antitumor activity. For instance, derivatives with phenyl or benzenesulfonyl groups showed promising results against cancer cell lines. Specific derivatives were evaluated for their cytotoxic effects, revealing that some exhibited IC50 values in the low micromolar range against various cancer types .
Antimicrobial Activity
In vitro studies have shown that 1-(benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine possesses antimicrobial properties. It was tested against common pathogens such as Candida albicans and Staphylococcus aureus, with some derivatives demonstrating significant inhibition .
Case Studies and Research Findings
-
Synthesis and Evaluation :
- The synthesis of 1-(benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine involved multi-step reactions starting from pyrrole derivatives. The final product was characterized using NMR and mass spectrometry to confirm its structure .
- A comparative study highlighted that substituted pyrrolo derivatives exhibited varying degrees of biological activity depending on their structural modifications.
- Mechanism of Action :
Data Table: Biological Activity Summary
Q & A
Synthesis and Purification Methodology
Basic Question : What are the standard synthetic routes for 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine, and how is purity ensured? Answer : The compound is synthesized through a multi-step protocol:
Core Construction : The pyrrolo[3,2-c]pyridine core is formed via cyclization reactions such as the Thorpe-Ziegler reaction or Reissert-Henze condensation .
Chlorination : Electrophilic chlorination at the 6-position using POCl₃ or N-chlorosuccinimide (NCS) .
Sulfonylation : Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride in polar aprotic solvents (DMF, THF) with a base (e.g., pyridine) .
Purity (>95%) is confirmed by HPLC (UV detection at 254 nm) and mass spectrometry (HRMS/ESI-MS). Recrystallization in THF/hexane yields high-purity crystals .
Structural Characterization Techniques
Basic Question : Which spectroscopic and crystallographic methods confirm the structure of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine? Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbon frameworks .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, critical for validating regiochemistry (e.g., C–Cl bond geometry) .
- HPLC : Retention time matching against reference standards ensures batch consistency .
Solubility and Reaction Solvent Optimization
Basic Question : What solvent systems are optimal for reactions involving this compound? Answer :
- Synthesis : Polar aprotic solvents (DMF, THF) stabilize intermediates and enhance sulfonyl group transfer efficiency .
- Recrystallization : Mixed solvents (THF/hexane) improve crystal yield and purity .
- Biological Assays : Use co-solvents (e.g., 10% DMSO in water) to mitigate aqueous solubility limitations .
Structure-Activity Relationship (SAR) Study Design
Advanced Question : How should SAR studies explore the biological activity of derivatives? Answer :
Core Modifications : Replace chlorine with other halogens or introduce substituents (e.g., methyl, cyano) on the pyrrolopyridine core .
Sulfonyl Group Variations : Synthesize analogs with substituted benzenesulfonyl groups (e.g., nitro, methoxy) to probe electronic effects .
Biological Testing : Conduct kinase inhibition assays (Lck, KDR) using protocols validated for thieno[3,2-c]pyridine derivatives .
Computational Docking : Compare binding modes with crystallographic data (e.g., PDB 1T46) to prioritize analogs .
Resolving Contradictions in Biological Activity Data
Advanced Question : How to address discrepancies in reported activities? Answer :
- Purity Validation : Re-analyze compounds via HPLC and LC-MS to rule out impurities .
- Assay Standardization : Use uniform ATP concentrations and enzyme sources (e.g., recombinant kinases) .
- Counter-Screens : Test against Src-family kinases to confirm selectivity, as demonstrated for thieno[3,2-c]pyridines .
- Structural Comparisons : Benchmark against defined analogs (e.g., 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) .
Computational Chemistry Applications
Advanced Question : How can modeling optimize target engagement? Answer :
- Molecular Dynamics : Simulate binding using X-ray structures (e.g., pyrrolo[3,2-c]pyridine-protein complexes) to identify critical interactions (e.g., hydrogen bonds) .
- DFT Calculations : Evaluate electronic effects of substituents (e.g., chlorine’s electronegativity) on binding affinity .
- QSAR Models : Predict pharmacokinetic properties (logP, PSA) using data from thieno[3,2-c]pyridine derivatives .
Stability and Storage Considerations
Basic Question : What storage conditions prevent degradation? Answer :
- Short-Term : Store at –20°C in desiccated, amber vials to limit hygroscopicity and photodegradation .
- Long-Term : Use argon-sealed containers at –80°C for multi-year stability .
Cross-Coupling Strategies for Core Functionalization
Advanced Question : How can Suzuki-Miyaura coupling modify the pyrrolopyridine core? Answer :
Borylation : Generate boronic ester intermediates at the 4-position of the core .
Coupling : React with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O .
Post-Functionalization : Introduce pharmacophores (e.g., carboxylates, amides) for enhanced target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
